molecular formula C5H10N2O3S B043971 Cysteinylglycine CAS No. 19246-18-5

Cysteinylglycine

Cat. No. B043971
CAS RN: 19246-18-5
M. Wt: 178.21 g/mol
InChI Key: ZUKPVRWZDMRIEO-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cysteinylglycine is a naturally occurring dipeptide composed of cysteine and glycine . It is derived from the breakdown of glutathione, a tripeptide . In plasma, cysteinylglycine is in a reduced, oxidized, and protein-bound form (aminothiol) and interacts via redox and disulphide exchange reactions in a dynamic system referred to as redox thiol .


Synthesis Analysis

Cysteinylglycine is synthesized from homocysteine, cysteine, and glutathione in human blood . A hollow fiber centrifugal ultrafiltration (HFCF-UF) method for sample preparation coupled with a high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method has been developed to determine four reduced aminothiols (homocysteine, cysteine, cysteinylglycine, and glutathione) in human blood .


Molecular Structure Analysis

The molecular formula of Cysteinylglycine is C5H10N2O3S . Its average mass is 178.210 Da and its monoisotopic mass is 178.041214 Da .


Chemical Reactions Analysis

Cysteinylglycine is derived from the breakdown of glutathione and interacts via redox and disulphide exchange reactions . It is also involved in the reactions of homocysteine, cysteine, and glutathione in human blood .


Physical And Chemical Properties Analysis

Cysteinylglycine is a naturally occurring dipeptide composed of cysteine and glycine . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Dermatology and Skin Care

Cysteinylglycine in Skin Brightness Enhancement: Cysteinylglycine has been studied for its potential to improve skin brightness. A clinical trial investigated the effects of orally administered cysteine peptide, which includes Cysteinylglycine, on human skin brightness. The study found that participants who ingested the peptide showed a significant increase in arm skin brightness compared to the placebo group .

Food Industry

Cysteinylglycine in Glutathione Production: In the food industry, Cysteinylglycine is a key component in the enzymatic production of glutathione, a tripeptide with antioxidant properties. Glutathione is used as a food additive due to its health benefits .

Pharmaceutical Research

Cysteinylglycine as a Diagnostic Biomarker: Cysteinylglycine has been identified as a potential diagnostic biomarker for diseases such as extrahepatic cholangiocarcinoma. Metabolomic approaches using Cysteinylglycine levels could differentiate malignant conditions from benign biliary tract diseases .

Environmental Science

Cysteinylglycine in Soil Metabolism: Studies have shown that Cysteinylglycine levels in soil can influence the metabolic processes of plants. For instance, it has been linked to metabolic reprogramming in broad beans exposed to nanoparticles .

Cosmetic Applications

Cysteinylglycine in Cosmeceuticals: Cysteinylglycine is used in cosmetic formulations to promote skin brightness. Its safety and efficacy in enhancing skin tone have been validated through clinical trials .

Agriculture

Cysteinylglycine in Fruit Ripening: Research on durian fruit has revealed that Cysteinylglycine plays a role in the ripening process, contributing to the fruit’s strong odor and flavor. It is involved in glutathione recycling during ripening .

Biochemistry

Cysteinylglycine in Cellular Antioxidant Defense: In biochemistry, Cysteinylglycine is part of glutathione, which is crucial for maintaining cellular redox homeostasis. It acts as an endogenous antioxidant agent in various metabolic functions within cells .

Clinical Studies

Cysteinylglycine in Clinical Nutrition: Clinical studies have explored the role of Cysteinylglycine in nutrition, particularly its concentrations in plasma and their association with disease risks, such as cancer .

Mechanism of Action

Target of Action

Cysteinylglycine is a naturally occurring dipeptide composed of cysteine and glycine . It is primarily targeted by the enzyme Gamma-Glutamyl Transpeptidases (γ-GTs), which belong to the N-terminal nucleophile hydrolase superfamily . These enzymes cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Mode of Action

Cysteinylglycine is produced by the catabolism of glutathione (GSH), a tripeptide that plays a crucial role in maintaining cellular redox homeostasis . The γ-GTs cleave the γ-glutamyl amide bond of glutathione, resulting in the formation of cysteinylglycine . This interaction with its target enzyme leads to changes in the cellular levels of the antioxidant molecule glutathione .

Biochemical Pathways

Cysteinylglycine is involved in the γ-glutamyl cycle, a crucial biochemical pathway that regulates the cellular levels of glutathione . This cycle plays a key role in maintaining cellular redox homeostasis . Additionally, cysteinylglycine is a part of the mercapturate pathway, where it is converted consecutively to the glutathione S-conjugate, cysteinylglycine S-conjugate, cysteine S-conjugate, and N-acetylcysteine S-conjugate .

Pharmacokinetics

It is known that cysteinylglycine is produced as a result of glutathione metabolism and is present in various tissues . The bioavailability of cysteinylglycine likely depends on the activity of γ-GTs and the availability of glutathione .

Result of Action

The action of cysteinylglycine results in the regulation of cellular redox homeostasis through its involvement in the γ-glutamyl cycle . It also contributes to the detoxification process as part of the mercapturate pathway . In certain contexts, such as fruit ripening, the breakdown of cysteinylglycine contributes to the generation of sulfur-containing volatiles .

Action Environment

The action of cysteinylglycine can be influenced by various environmental factors. For instance, under conditions of inflammation and oxidative stress, the levels of cysteinylglycine can decrease . This suggests that the action, efficacy, and stability of cysteinylglycine can be affected by the cellular environment and the presence of stressors .

Future Directions

Cysteinylglycine, as a part of the glutathione molecule, has been the focus of numerous studies due to its role in the redox status of biological systems and its biotechnological characteristics . The search for new strategies to improve the production of glutathione, and by extension Cysteinylglycine, during fermentation is crucial . This could have implications for the pharmaceutical and food industry .

properties

IUPAC Name

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKPVRWZDMRIEO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864877
Record name L-Cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cysteinylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cysteinylglycine

CAS RN

19246-18-5
Record name L-Cysteinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19246-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteinylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019246185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cys-Gly
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYSTEINYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384644SZ9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cysteinylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cysteinylglycine
Reactant of Route 2
Cysteinylglycine
Reactant of Route 3
Cysteinylglycine
Reactant of Route 4
Cysteinylglycine
Reactant of Route 5
Cysteinylglycine
Reactant of Route 6
Reactant of Route 6
Cysteinylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.